BOC-トラネキサム酸

概要

説明

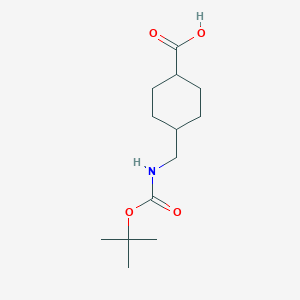

BOC-TRANEXAMIC ACID is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

科学的研究の応用

Pharmaceutical Development

BOC-TRANEXAMIC ACID is utilized as an intermediate in the synthesis of antifibrinolytic agents. These agents are crucial for managing conditions associated with excessive bleeding, such as trauma or surgical interventions. The compound's ability to inhibit plasminogen activation plays a significant role in its therapeutic efficacy .

Key Findings:

- BOC-TRANEXAMIC ACID serves as a precursor for developing new drugs aimed at controlling hemorrhage.

- Its structure allows for modifications that enhance drug delivery and bioavailability.

Biochemical Research

In biochemical studies, BOC-TRANEXAMIC ACID aids researchers in understanding blood coagulation mechanisms and the role of fibrinolysis. It facilitates investigations into how various factors affect clot stability and dissolution, which is critical for developing new therapeutic strategies .

Applications:

- Used in assays to measure fibrinolytic activity.

- Assists in studying enzyme mechanisms and protein-ligand interactions.

Cosmetic Formulations

The compound is also leveraged in the cosmetic industry, particularly in skincare products aimed at reducing hyperpigmentation and improving skin tone. Its antifibrinolytic properties can help stabilize skin conditions that involve excessive bleeding or bruising .

Key Insights:

- BOC-TRANEXAMIC ACID is included in formulations targeting melasma and post-inflammatory hyperpigmentation.

Diagnostic Applications

In clinical diagnostics, BOC-TRANEXAMIC ACID is employed to measure fibrinolytic activity through various assays. This application is vital for evaluating patients' bleeding disorders and monitoring treatment efficacy .

Drug Delivery Systems

Research into drug delivery systems has identified BOC-TRANEXAMIC ACID as a potential candidate for targeted therapies. Its properties allow for the formulation of systems that enhance the efficacy and safety of therapeutic agents by controlling their release profiles .

Case Study 1: Postoperative Use in Spine Surgery

A retrospective cohort study investigated the efficacy of continuous low-dose BOC-TRANEXAMIC ACID infusion on postoperative outcomes following major spine surgeries. The study compared patients receiving the infusion to a control group without it.

Results:

- Patients receiving BOC-TRANEXAMIC ACID had significantly reduced drain output and lower transfusion requirements compared to controls .

Case Study 2: Topical Application in Plastic Surgery

A randomized clinical trial assessed the safety and efficacy of topical BOC-TRANEXAMIC ACID during reconstructive surgery on facial skin cancers. The study demonstrated that topical application significantly reduced postoperative bleeding compared to standard care.

Findings:

- Topical use resulted in fewer complications related to bleeding and improved overall recovery times for patients undergoing reconstructive procedures .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of antifibrinolytic agents | Effective management of bleeding |

| Biochemical Research | Study of blood coagulation mechanisms | Insights into therapeutic strategies |

| Cosmetic Formulations | Skincare products targeting hyperpigmentation | Improved skin tone |

| Diagnostic Applications | Measurement of fibrinolytic activity | Evaluation of bleeding disorders |

| Drug Delivery Systems | Targeted therapy formulations | Enhanced efficacy and safety |

作用機序

Target of Action

BOC-TRANEXAMIC ACID, also known as “4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid” or “Boc-4-Amc-OH”, is a derivative of Tranexamic Acid (TXA). The primary target of this compound is plasminogen , a protein that is converted into plasmin, a fibrinolytic enzyme .

Mode of Action

BOC-TRANEXAMIC ACID, like TXA, is a lysine analogue . It competes for the lysine binding sites in plasminogen and tissue-type plasminogen activator (tPA), impairing their interaction with the exposed lysine residues on the fibrin surface . This prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis and reducing blood loss .

Biochemical Pathways

The action of BOC-TRANEXAMIC ACID affects the fibrinolysis pathway . By inhibiting the conversion of plasminogen to plasmin, it prevents the degradation of fibrin, a protein that forms a meshwork for blood clots . This results in the stabilization of blood clots and reduction of bleeding.

Pharmacokinetics

For the parent compound, txa, the initial volume of distribution is 018 L/kg and its steady-state volume of distribution is 039 L/kg . TXA distributes into cerebrospinal fluid and the aqueous humor of the eye at concentrations approximately 1/10th of typical plasma concentrations .

Result of Action

The primary result of BOC-TRANEXAMIC ACID’s action is the reduction of blood loss . By inhibiting fibrinolysis, it stabilizes blood clots and prevents excessive bleeding . This makes it useful in conditions where bleeding is a risk, such as surgery, trauma, and certain medical conditions.

Action Environment

The action of BOC-TRANEXAMIC ACID, like TXA, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its binding to plasminogen . Additionally, the presence of other proteins or compounds could potentially interfere with its action.

生化学分析

Biochemical Properties

BOC-TRANEXAMIC ACID is an antifibrinolytic that competitively inhibits the activation of plasminogen to plasmin . It binds more strongly than aminocaproic acid to both the strong and weak receptor sites of the plasminogen molecule . This interaction with enzymes and proteins plays a crucial role in its biochemical reactions.

Cellular Effects

BOC-TRANEXAMIC ACID has been reported to suppress posttraumatic inflammation and edema . It has been found to improve clot strength and decrease fibrinolysis in blood samples from healthy dogs in an in vitro hyperfibrinolysis model .

Molecular Mechanism

The molecular mechanism of BOC-TRANEXAMIC ACID involves its interaction with plasminogen and tissue-type plasminogen activator, impairing their interaction with the exposed lysine residues on the fibrin surface . This impairs the plasminogen and tPA engagement and subsequent plasmin generation on the fibrin surface, protecting the fibrin clot from proteolytic degradation .

Temporal Effects in Laboratory Settings

The effects of BOC-TRANEXAMIC ACID over time in laboratory settings have been studied. For instance, it has been found that oral drug administration results in a later peak antifibrinolytic effect than intravenous administration .

Dosage Effects in Animal Models

In animal models, the effects of BOC-TRANEXAMIC ACID vary with different dosages. For example, in dogs, maximum plasma BOC-TRANEXAMIC ACID concentrations were dose-dependent .

Metabolic Pathways

BOC-TRANEXAMIC ACID is involved in the metabolic pathway of fibrinolysis . It competes for the lysine binding sites in plasminogen and tissue-type plasminogen activator, which are key components of this pathway .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of BOC-TRANEXAMIC ACID typically involves the reaction of cyclohexanecarboxylic acid with tert-butoxycarbonyl (Boc) protecting groups. One common method involves the use of di-tert-butyl dicarbonate and trans-methyl-4-aminocyclohexanecarboxylate . The reaction is carried out under mild conditions, often in the presence of a base such as lithium hydroxide, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high stereoselectivity and purity of the final product .

化学反応の分析

Types of Reactions

BOC-TRANEXAMIC ACID undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The Boc-protected amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

類似化合物との比較

Similar Compounds

- BOC-TRANEXAMIC ACID methyl ester

- 4-tert-Butylcyclohexanecarboxylic acid

- 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid

Uniqueness

BOC-TRANEXAMIC ACID is unique due to its combination of a cyclohexane ring and a Boc-protected amine group. This structure provides stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

生物活性

BOC-TRANEXAMIC ACID, a derivative of tranexamic acid (TA), has garnered attention for its potential biological activities, particularly in the fields of oncology and hemostasis. This article reviews the compound's mechanisms of action, efficacy in various biological contexts, and relevant research findings.

Overview of Tranexamic Acid

Tranexamic acid is a synthetic derivative of the amino acid lysine, primarily known for its antifibrinolytic properties. It works by competitively inhibiting the binding of plasminogen to fibrin, thereby preventing the conversion of plasminogen to plasmin, which is crucial for fibrinolysis. This mechanism underlies its use in reducing blood loss during surgical procedures and managing bleeding disorders.

- Antifibrinolytic Activity : BOC-TRANEXAMIC ACID inhibits plasminogen activation, thus preventing fibrinolysis. This action is pivotal in surgical settings where excessive bleeding is a concern.

- Anticancer Properties : Recent studies suggest that TA may possess anticancer effects by inhibiting the activity of plasmin and affecting various signaling pathways in cancer cells. Notably, it has been shown to reduce the viability of multiple cancer cell lines, including melanoma and breast cancer cells .

Anticancer Activity

Research indicates that BOC-TRANEXAMIC ACID may mimic lysine and arginine, potentially disrupting multiple cellular processes involving these amino acids. The following findings highlight its anticancer potential:

- Cell Viability Reduction : In vitro studies have demonstrated that BOC-TRANEXAMIC ACID significantly reduces the viability of various cancer cell lines at low concentrations. For example, a study reported a concentration-dependent decrease in cell viability across melanoma and breast cancer cell lines .

- Mechanistic Insights : The compound appears to inhibit protein synthesis and alter critical signaling pathways, including those involving MYC oncoprotein and STAT3 phosphorylation .

Hemostatic Effects

BOC-TRANEXAMIC ACID's hemostatic properties have been well-documented:

- Surgical Applications : It has been effectively used to minimize blood loss during surgeries such as orthopedic procedures and liver transplants . A meta-analysis indicated that TA significantly reduces blood loss across various surgical contexts while maintaining a favorable safety profile .

- Topical Administration : Studies have shown that topical application of TA can achieve comparable results to intravenous administration with fewer systemic side effects. For instance, a clinical trial demonstrated a 35% reduction in blood loss when using a 3% topical solution during reconstructive surgery .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety of BOC-TRANEXAMIC ACID:

Safety Profile

The safety profile of BOC-TRANEXAMIC ACID is generally favorable. Most adverse reactions are mild or moderate, with severe events being rare. However, high doses may be associated with complications such as seizures . Continuous evaluation of dosing strategies is essential to optimize safety and efficacy.

特性

IUPAC Name |

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEKNJGFCSHZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347564 | |

| Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162046-58-4, 27687-14-5 | |

| Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。